6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Catalog No.
S823283
CAS No.
177167-05-4
M.F
C9H6BrClN2O
M. Wt
273.51 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

CAS Number

177167-05-4

Product Name

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

IUPAC Name

6-bromo-2-(chloromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14)

InChI Key

YWQRRCDOIGNYEJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the quinazoline family. BMQ has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, pharmacology, and materials science. The compound is of interest to researchers due to its unique physical and chemical properties, as well as its potential bioactivities.
BMQ is a white solid with a molecular weight of 258.6 g/mol. It has a melting point of 235-237°C and a boiling point of 530°C. The compound is insoluble in water but soluble in organic solvents such as chloroform, benzene, and ethanol. BMQ is highly stable under normal conditions, but it may decompose under extreme heat or high pH.
BMQ can be synthesized via several methods, including the reaction of 2-chloromethylquinazolin-4(3H)-one with potassium bromide in the presence of sulfuric acid. The compound can also be produced using other reagents such as bromine or hydrobromic acid. BMQ can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Several analytical methods have been developed to detect and quantify BMQ in different matrices, such as blood, urine, and tissues. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
BMQ has been shown to exhibit various bioactivities, including anticancer, antiviral, and antimicrobial properties. The compound has been reported to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancers. BMQ has also been found to inhibit the replication of several viruses, including herpes simplex virus and influenza A virus. Additionally, BMQ has been shown to possess antibacterial and antifungal activities.
Several studies have evaluated the toxicity and safety of BMQ in scientific experiments. The compound has been found to have low toxicity in vitro and in vivo, with a high therapeutic index. However, further studies are needed to determine the long-term effects of BMQ exposure and its potential toxicity in humans.
BMQ has several potential applications in scientific experiments, including medicinal chemistry, biochemistry, pharmacology, and materials science. The compound can be used as a lead compound for the development of new anticancer, antiviral, and antimicrobial agents. BMQ can also be used in the synthesis of new materials with unique physical and chemical properties.
Research on BMQ has been ongoing since its discovery in the early 2000s. Several studies have been conducted to evaluate the compound's potential applications in various fields. However, further research is needed to fully understand the mechanisms of action of BMQ and its potential for clinical use.
BMQ has the potential to be a valuable tool in several fields of research and industry. Its unique physical and chemical properties make it an attractive candidate for the development of new materials such as sensors, polymers, and electronic devices. In medicinal chemistry, BMQ could be used as a scaffold for the development of new drugs targeting cancer, viral infections, and other diseases.
One major limitation of BMQ is its low solubility in water, which may limit its bioavailability in vivo. Other limitations include the lack of comprehensive toxicity data and the need for more studies to fully understand its biological mechanisms of action. Future research directions include the development of more efficient synthetic methods, the optimization of BMQ analogs with improved bioactivities, and the evaluation of its potential clinical applications in humans.
In conclusion, 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a synthetic compound with unique physical and chemical properties, as well as potential bioactivities. Several studies have evaluated its potential applications in various fields of research and industry. While further research is needed to fully understand its mechanisms of action and potential clinical applications, BMQ represents a promising tool for future scientific discoveries.

XLogP3

2.5

Dates

Modify: 2023-08-15

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